

# Spectroscopic Characterization of 10-Undecenoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *10-Undecenoyl chloride*

Cat. No.: *B1583100*

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## Introduction

**10-Undecenoyl chloride** ( $C_{11}H_{19}ClO$ ) is a reactive acyl chloride featuring a terminal double bond.<sup>[1][2]</sup> This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the preparation of esters, amides, and polymers.<sup>[2]</sup> Its applications extend to the modification of biomolecules and the synthesis of drug delivery systems. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth overview of the spectroscopic data of **10-undecenoyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **10-undecenoyl chloride**, facilitating its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity
=CH-	5.90 - 5.74	Multiplet
=CH <sub>2</sub>	5.06 - 4.91	Multiplet
-CH <sub>2</sub> -COCl	2.87	Triplet
-(CH <sub>2</sub> ) <sub>7</sub> -	2.05 - 1.25	Multiplet

### <sup>13</sup>C NMR (Carbon NMR) Data

Carbon	Chemical Shift ( $\delta$ ) ppm
C=O	~174
=CH-	~139
=CH <sub>2</sub>	~114
-CH <sub>2</sub> -COCl	~46
-(CH <sub>2</sub> ) <sub>7</sub> -	~34 - 24

### Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=O (Acyl Chloride)	~1800
C=C (Alkene)	~1640
C-Cl	~800

### Mass Spectrometry (MS)

Ion	m/z Ratio
[M] <sup>+</sup> (Molecular Ion)	202 / 204

### Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **10-undecenoyl chloride** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - The instrument is tuned and locked onto the deuterium signal of the solvent.
  - Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
  - A longer acquisition time and a greater number of scans are generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **10-undecenoyl chloride** is a liquid, the spectrum is typically acquired neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

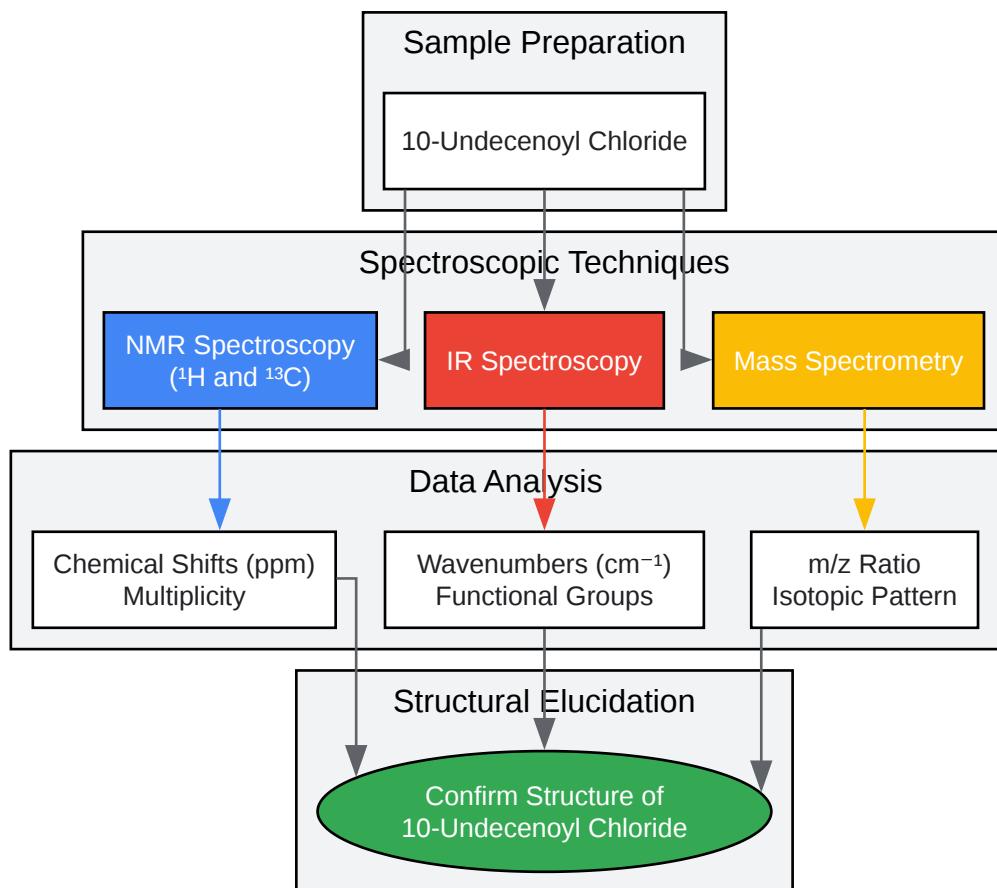
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **10-undecenoyl chloride**, direct injection or infusion into the ion source is a common method.
- Ionization Method: Electron Ionization (EI) is a standard technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole or time-of-flight) is used.
- Data Acquisition:
  - The instrument is calibrated using a known standard.
  - The sample is introduced into the ion source.
  - The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ( $m/z$ ) ratio. The molecular ion peak is observed at  $m/z$  202 and 204 due to the isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **10-undecenoyl chloride**.

## Workflow for Spectroscopic Characterization of 10-Undecenoyl Chloride

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Spectroscopic analysis workflow for **10-Undecenoyl Chloride**.

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## References

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